REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.C1([C@H](N)C)C=CC=CC=1>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C@@H:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)O
|
Name
|
|
Quantity
|
68.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was performed in a 1 L reactor under an atmosphere of nitrogen with 200 rpm
|
Type
|
CUSTOM
|
Details
|
resulted in a turbid mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
ADDITION
|
Details
|
was then added within 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
seeds of 95:5 diastereomeric purity was added (˜100 mg)
|
Type
|
CUSTOM
|
Details
|
Crystallisation
|
Type
|
CUSTOM
|
Details
|
was ramped down to 20° C. with 0.5° C./min
|
Type
|
STIRRING
|
Details
|
to stir for another 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtrated
|
Type
|
CUSTOM
|
Details
|
This salt was then re-crystallised from ETOH (99.5%, 800 mL)
|
Type
|
CUSTOM
|
Details
|
In a 1 L reactor and under an atmosphere of nitrogen, the salt obtained
|
Type
|
ADDITION
|
Details
|
above was charged into the reactor
|
Type
|
CUSTOM
|
Details
|
was obtained) and the temperature
|
Type
|
TEMPERATURE
|
Details
|
was then increased
|
Type
|
TEMPERATURE
|
Details
|
to reflux with a ramp of 1° C./min
|
Type
|
DISSOLUTION
|
Details
|
When all salt was dissolved
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
(approximately 0.5 g was added)
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
CUSTOM
|
Details
|
was then ramped down to 20° C. with 0.5° C./min
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred (200 rpm) over night
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)[C@H](C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.C1([C@H](N)C)C=CC=CC=1>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C@@H:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)O
|
Name
|
|
Quantity
|
68.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was performed in a 1 L reactor under an atmosphere of nitrogen with 200 rpm
|
Type
|
CUSTOM
|
Details
|
resulted in a turbid mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
ADDITION
|
Details
|
was then added within 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
seeds of 95:5 diastereomeric purity was added (˜100 mg)
|
Type
|
CUSTOM
|
Details
|
Crystallisation
|
Type
|
CUSTOM
|
Details
|
was ramped down to 20° C. with 0.5° C./min
|
Type
|
STIRRING
|
Details
|
to stir for another 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtrated
|
Type
|
CUSTOM
|
Details
|
This salt was then re-crystallised from ETOH (99.5%, 800 mL)
|
Type
|
CUSTOM
|
Details
|
In a 1 L reactor and under an atmosphere of nitrogen, the salt obtained
|
Type
|
ADDITION
|
Details
|
above was charged into the reactor
|
Type
|
CUSTOM
|
Details
|
was obtained) and the temperature
|
Type
|
TEMPERATURE
|
Details
|
was then increased
|
Type
|
TEMPERATURE
|
Details
|
to reflux with a ramp of 1° C./min
|
Type
|
DISSOLUTION
|
Details
|
When all salt was dissolved
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
(approximately 0.5 g was added)
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
CUSTOM
|
Details
|
was then ramped down to 20° C. with 0.5° C./min
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred (200 rpm) over night
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)[C@H](C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |